molecular formula C10H13NO2 B1626983 Methyl 5-methyl-2-(methylamino)benzoate CAS No. 55150-24-8

Methyl 5-methyl-2-(methylamino)benzoate

Cat. No.: B1626983
CAS No.: 55150-24-8
M. Wt: 179.22 g/mol
InChI Key: IGQMEFSKKVTFEE-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(methylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is a benzoate ester and a secondary amino compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a fragrance component.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2-(methylamino)benzoate can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . One common method involves the reaction of 5-methyl-2-aminobenzoic acid with methanol in the presence of a catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 5-methyl-2-(methylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(methylamino)benzoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)benzoate: Similar structure but lacks the additional methyl group at the 5-position.

    Methyl 2-amino-5-methylbenzoate: Similar structure but with an amino group instead of a methylamino group.

    Methyl 2-(dimethylamino)benzoate: Contains a dimethylamino group instead of a methylamino group.

Uniqueness

Methyl 5-methyl-2-(methylamino)benzoate is unique due to the presence of both a methyl group at the 5-position and a methylamino group at the 2-position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .

Properties

IUPAC Name

methyl 5-methyl-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(11-2)8(6-7)10(12)13-3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQMEFSKKVTFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561918
Record name Methyl 5-methyl-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55150-24-8
Record name Methyl 5-methyl-2-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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